5-Hydroxy-8-undecenoic acid delta-lactone, (8Z)-
Description
Classification and Context within Jasmonate Biochemistry
Jasmolactone is classified as a member of the jasmonate family, a group of lipid-derived plant hormones that are pivotal for a multitude of physiological processes. smolecule.com Jasmonates, including jasmonic acid (JA) and its various derivatives, are synthesized from fatty acids, specifically linolenic acid, through a series of enzymatic reactions. mdpi.comnih.gov These compounds are not exclusive to plants, as they have also been identified in certain fungi. nih.govpeerj.com
The biosynthesis of jasmonates is a complex process that occurs in different cellular compartments, including chloroplasts and peroxisomes. mdpi.com The pathway begins with the conversion of linolenic acid into 12-oxo-phytodienoic acid (OPDA), which is then further metabolized to form jasmonic acid. mdpi.com Jasmolactone itself is a lactone derivative, characterized by a specific chemical structure that includes a tetrahydro-2H-pyran-2-one ring. ebi.ac.uk Its formation can occur through the intramolecular esterification of 4-hydroxydec-8-enoic acid. While found in trace amounts in some natural sources like Osmanthus absolute, it is primarily produced synthetically for various applications.
The broader family of jasmonates encompasses a range of molecules, each with specific roles. These include jasmonic acid, its methyl ester (methyl jasmonate), and amino acid conjugates like jasmonoyl-isoleucine (JA-Ile), which is considered a major bioactive form. mdpi.comencyclopedia.pub Jasmolactone is situated within this diverse group of compounds that collectively regulate plant responses to both developmental cues and environmental challenges. smolecule.commdpi.com
Overarching Significance as a Signaling Molecule in Biological Systems
Jasmolactone and other jasmonates function as critical signaling molecules, orchestrating a wide array of biological processes, particularly in plants. smolecule.combiosynth.com Their signaling pathways are integral to plant defense mechanisms against herbivores and pathogens. smolecule.com When a plant is wounded or attacked, the synthesis of jasmonates is triggered, leading to the activation of defense-related genes and the production of secondary metabolites that can deter attackers. smolecule.com
Beyond defense, jasmonates are involved in regulating various aspects of plant growth and development. smolecule.combiosynth.com These include processes such as seed germination, root growth, flower development, and fruit ripening. smolecule.commdpi.com The signaling cascade is initiated when jasmonates bind to specific receptors, such as the COI1 protein, which then leads to the degradation of repressor proteins (JAZ proteins) and the activation of downstream transcription factors. mdpi.com This, in turn, modulates the expression of a host of genes involved in different physiological responses.
Research has also highlighted the role of jasmonates in mediating responses to abiotic stresses, such as drought and cold. mdpi.combiosynth.com By influencing various metabolic pathways, these signaling molecules help plants adapt and survive in challenging environmental conditions. mdpi.combiosynth.com Furthermore, the application of exogenous jasmonates, like methyl jasmonate, has been shown to enhance the production of aroma compounds, including jasmolactone, in fruits such as strawberries. mdpi.comencyclopedia.pubresearchgate.net
The following table summarizes key research findings related to the biological roles of jasmonates:
| Biological Process | Key Findings | Organism/System |
| Plant Defense | Activates defense-related genes and production of secondary metabolites. smolecule.com | Plants |
| Growth Regulation | Influences seed germination, root growth, and flower development. smolecule.com | Plants |
| Fruit Ripening | Promotes fruit ripening and coloration. mdpi.com | Apple, Tomato |
| Aroma Enhancement | Increases the content of flavor and aroma compounds. mdpi.comencyclopedia.pub | Strawberry, Grape |
| Abiotic Stress Response | Enhances tolerance to stresses like cold and drought. mdpi.combiosynth.com | Plants |
Structure
2D Structure
Properties
CAS No. |
68959-28-4 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
6-[(Z)-hex-3-enyl]oxan-2-one |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-7-10-8-6-9-11(12)13-10/h3-4,10H,2,5-9H2,1H3/b4-3- |
InChI Key |
UJHDFCVFLRPEJQ-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\CCC1CCCC(=O)O1 |
Canonical SMILES |
CCC=CCCC1CCCC(=O)O1 |
boiling_point |
140.00 °C. @ 1.00 mm Hg |
density |
0.97-0.99 |
Other CAS No. |
68959-28-4 |
physical_description |
colourless liquid with a milky buttery odour |
solubility |
insoluble in water; soluble in fat |
Origin of Product |
United States |
Biosynthesis of Jasmolactone
Endogenous Plant Biosynthetic Pathways
In plants, jasmolactone is synthesized via a complex, multi-step pathway that originates from fatty acids stored in cellular membranes. biosynth.commdpi.com This process involves a series of enzymatic reactions localized in different cellular compartments, primarily the chloroplasts and peroxisomes. mdpi.com
Jasmolactone, like other jasmonates, is derived from lipids. biosynth.comnih.gov The primary metabolic precursor for its biosynthesis is α-linolenic acid (18:3), an unsaturated fatty acid. mdpi.comusp.br This precursor is typically esterified in glycerolipids within chloroplast membranes. mdpi.com The initiation of the biosynthetic pathway requires the release of free α-linolenic acid from these membranes, a step often triggered by developmental cues or environmental stresses such as wounding or pathogen attack. mdpi.comnih.gov This release is catalyzed by phospholipases. mdpi.com The jasmonate biosynthetic pathway is highly conserved across many plant species, including higher plants, mosses, ferns, and algae. encyclopedia.pub
Once α-linolenic acid is released, it enters a cascade of enzymatic reactions known as the octadecanoid pathway. mdpi.com This process is catalyzed by a series of specific enzymes that convert the linear fatty acid into a cyclized intermediate, which is the hallmark of jasmonates.
Lipoxygenase (LOX): Free α-linolenic acid is first oxidized by 13-lipoxygenase (13-LOX), which inserts molecular oxygen to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT). mdpi.comusp.br
Allene (B1206475) Oxide Synthase (AOS): The 13-HPOT is then rapidly converted by allene oxide synthase (AOS) into an unstable epoxide known as 12,13-epoxyoctadecatrienoic acid (12,13-EOT). mdpi.comdoi.org
Allene Oxide Cyclase (AOC): The crucial cyclization step is catalyzed by allene oxide cyclase (AOC). usp.brnih.gov This enzyme facilitates the formation of the cyclopentenone ring structure, producing the stereospecific intermediate, cis-(+)-12-oxo-phytodienoic acid (OPDA). usp.brnih.gov The AOC-catalyzed step is considered pivotal as it establishes the specific stereochemistry of naturally occurring jasmonates. nih.govusp.br
Following its synthesis in the chloroplast, OPDA is transported to the peroxisome. There, it undergoes reduction by 12-oxophytodienoate reductase 3 (OPR3) and subsequent chain shortening via three cycles of β-oxidation to yield jasmonic acid. mdpi.comnih.gov Jasmolactone is a derivative formed from this core pathway.
| Enzyme | Abbreviation | Function in the Pathway |
| Lipoxygenase | LOX | Oxidizes α-linolenic acid to 13-HPOT. mdpi.comusp.br |
| Allene Oxide Synthase | AOS | Converts 13-HPOT to the unstable 12,13-EOT. mdpi.comdoi.org |
| Allene Oxide Cyclase | AOC | Catalyzes the cyclization of 12,13-EOT to form cis-(+)-12-oxo-phytodienoic acid (OPDA). usp.brnih.gov |
| 12-Oxophytodienoate Reductase 3 | OPR3 | Reduces OPDA in the peroxisome as a step towards jasmonic acid formation. mdpi.comnih.gov |
The biosynthesis of jasmonates, including jasmolactone, is tightly regulated at multiple levels to ensure that these potent signaling molecules are produced in the right amounts at the right time. researchgate.net Regulation occurs through genetic and epigenetic mechanisms, often in response to developmental signals and environmental stress. mdpi.comresearchgate.net
A key regulatory feature is a positive feedback loop. mdpi.com The genes encoding the biosynthetic enzymes (such as LOX, AOS, and AOC) are themselves inducible by jasmonic acid. nih.gov This amplification is mediated by a signaling cascade involving the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1), which acts as a jasmonate receptor. nih.gov In the absence of jasmonates, JASMONATE ZIM-DOMAIN (JAZ) proteins repress transcription factors like MYC2. Upon stress, rising jasmonate levels promote the binding of JAZ proteins to the SCF(COI1) complex, leading to their degradation via the 26S proteasome pathway. nih.gov The degradation of JAZ repressors liberates MYC2 to activate the expression of JA-responsive genes, including those for JA biosynthesis, creating an autocatalytic amplification mechanism. mdpi.comresearchgate.net This system allows for a rapid and robust response to stimuli such as herbivory or pathogen attack. smolecule.com
Enzymatic Catalysis and Pathway Intermediates (e.g., Allene Oxide Cyclase Activity)
Microbial Biosynthesis and Biotransformation
Microorganisms, particularly fungi and yeast, offer an alternative route for the production of jasmonates and other lactones. nih.govpeerj.com These methods are broadly categorized into de novo biosynthesis, where the compound is built from simple carbon sources, and biotransformation, where a precursor molecule is converted into the final product. mdpi.com
De novo biosynthesis refers to the production of lactones from basic, non-lipid substrates like sugars. mdpi.com This process requires the microorganism to possess a complete metabolic machinery capable of:
Synthesizing fatty acids from a simple carbon source (e.g., glucose). mdpi.comresearchgate.net
Performing post-modifications on these fatty acids to introduce a hydroxyl group. mdpi.comresearchgate.net
Shortening the resulting hydroxy fatty acid chain through the β-oxidation pathway. mdpi.comresearchgate.net
Generating a 4- or 5-hydroxy acid, which can then undergo spontaneous intramolecular esterification (lactonization) to form the stable lactone ring. mdpi.comresearchgate.net
While the ability to perform the entire de novo synthesis of specific lactones is not widespread, several filamentous fungi, such as Fusarium poae and Trichoderma viride, have been reported to possess these capabilities. mdpi.com
Biotransformation is a more common microbial approach where an immediate precursor is added to the culture medium and converted by microbial enzymes into the desired lactone. mdpi.com This method leverages the powerful enzymatic capabilities of microorganisms without requiring them to perform the full de novo synthesis. peerj.com
Several fungal species are known to produce jasmonates through the biotransformation of fatty acids. For instance, Lasiodiplodia theobromae is a phytopathogenic fungus that can produce high levels of jasmonic acid and its derivatives. nih.govpeerj.com Studies on fungi like Fusarium oxysporum have detected jasmonate precursors such as 3-oxo-2-(2-pentenyl)cyclopentane-1-butyric acid in culture filtrates, suggesting the presence of a plant-like, OPR3-dependent biosynthetic pathway that transforms fatty acid substrates. nih.govpeerj.com These findings indicate that the biosynthetic pathways and intermediates involved in jasmonate formation in some fungi are similar to those in higher plants. researchgate.net
| Microbial Species | Process | Relevance to Lactone/Jasmonate Synthesis |
| Fusarium poae | De Novo Biosynthesis | Reported to have the complete metabolic pathway to produce lactones from simple substrates. mdpi.com |
| Trichoderma viride | De Novo Biosynthesis | Reported to have the complete metabolic pathway to produce lactones from simple substrates. mdpi.com |
| Lasiodiplodia theobromae | Biotransformation | Produces high levels of jasmonic acid and its derivatives from precursors. nih.govpeerj.com |
| Fusarium oxysporum | Biotransformation | Culture filtrates contain jasmonate precursors, indicating a plant-like pathway for transforming fatty acids. nih.govpeerj.com |
| Yarrowia lipolytica | Biotransformation | A yeast species widely used for the biotransformation of hydroxy fatty acids into other valuable lactones like γ-decalactone. mdpi.com |
Identification of Key Microbial Strains and Enzymes
The microbial production of jasmolactone is intrinsically linked to the biosynthesis of its precursor, jasmonic acid (JA), and related jasmonates. While direct microbial synthesis of jasmolactone is a specific target, much of the foundational research has focused on identifying microorganisms capable of producing the broader family of jasmonates. Fungi, in particular, have been identified as potent producers. nih.govresearchgate.net
Several fungal genera are notable for their ability to synthesize jasmonates, often at significantly higher yields than what can be extracted from plant sources. An alternative and appealing method for producing jasmonates involves microbial biosynthesis and biotransformation. nih.govpeerj.com Microorganisms like bacteria and yeast are scalable and safe producers of various flavors and fragrances. nih.govpeerj.com
Key microbial strains that have been identified for their potential in producing jasmonates and other related lactones are detailed in the table below.
Interactive Table 1: Key Microbial Strains in Jasmonate and Lactone Biosynthesis
| Genus/Species | Type | Relevance in Biosynthesis | Key Findings | Citations |
|---|---|---|---|---|
| Lasiodiplodia | Fungus | High-yield production of various jasmonates. | Strains of this genus are among the highest producers of JAs, making them prime candidates for industrial production. nih.gov They produce a mixture of jasmonate derivatives. nih.govpeerj.com | nih.govpeerj.com |
| Diplodia | Fungus | High-yield production of jasmonates. | Along with Lasiodiplodia, this genus is a promising source for JA production. researchgate.net | researchgate.net |
| Yarrowia lipolytica | Yeast | Model organism for lactone production via biotransformation. | Extensively studied for the production of other lactones like γ-decalactone from hydroxy fatty acids through the β-oxidation pathway. mdpi.com Its genetic tractability makes it a strong candidate for engineering. mdpi.com | mdpi.com |
| Ashbya gossypii | Fungus | Capable of de novo biosynthesis of lactones. | Has been identified as a microorganism able to produce lactones from non-lipid substrates and biotransform non-hydroxy fatty acids. mdpi.com | mdpi.com |
The enzymatic pathway for jasmonate biosynthesis in these microorganisms is believed to mirror the well-characterized pathway in plants. peerj.com This process begins with polyunsaturated fatty acids and involves a series of key enzymatic reactions.
The primary enzymes involved in the core biosynthetic pathway leading to jasmonates are:
Lipoxygenase (LOX): Initiates the pathway by introducing molecular oxygen into polyunsaturated fatty acids, such as linolenic acid, to create hydroperoxy derivatives. nih.gov A LOX enzyme has been purified from the mycelium of L. theobromae. nih.govpeerj.com
Allene Oxide Synthase (AOS): Converts the fatty acid hydroperoxides into an unstable allene oxide. nih.gov
Allene Oxide Cyclase (AOC): Catalyzes the cyclization of the allene oxide to form 12-oxophytodienoic acid (OPDA), the first cyclic intermediate in the pathway. nih.gov
Following the formation of OPDA, further reactions, including reduction and β-oxidation, lead to the formation of jasmonic acid. nih.govmdpi.com The conversion of a suitable hydroxy fatty acid precursor into the final lactone structure is the terminal step.
Interactive Table 2: Key Enzymes in the Jasmonate Biosynthetic Pathway
| Enzyme | Abbreviation | Function | Role in Pathway | Citations |
|---|---|---|---|---|
| Lipoxygenase | LOX | Catalyzes the initial oxygenation of polyunsaturated fatty acids. | The first and often rate-limiting step in the biosynthesis of jasmonates. nih.govmdpi.com | nih.govpeerj.comnih.govmdpi.com |
| Allene Oxide Synthase | AOS | Forms an unstable allene oxide from fatty acid hydroperoxides. | A crucial step that prepares the substrate for cyclization. nih.govmdpi.com | nih.govmdpi.com |
| Allene Oxide Cyclase | AOC | Catalyzes the formation of the cyclopentenone ring structure of OPDA. | Essential for creating the core structure of jasmonates. nih.govmdpi.com | nih.govmdpi.com |
Strategies for Genetic and Metabolic Engineering in Microbial Production
While some microorganisms naturally produce jasmonates, their native yields and product specificity are often insufficient for industrial-scale production. nih.gov Genetic and metabolic engineering provides a powerful toolkit to optimize microbial cells for the enhanced production of target molecules like jasmolactone. ebsco.comwikipedia.org The core objective is to modify and optimize metabolic pathways to increase the productivity and yield of desired compounds. ebsco.com This involves redesigning existing biochemical pathways and potentially introducing new ones using recombinant DNA technology. wikipedia.orgejbiotechnology.info
Recent progress in synthetic biology and systems biology allows for the rational design of microorganisms to efficiently produce valuable natural products. nih.gov For jasmolactone, strategies focus on enhancing the precursor supply, redirecting metabolic flux towards the desired molecule, and expressing the necessary biosynthetic genes in a robust industrial host.
Key strategies for engineering microbial production of jasmolactone include:
Blocking Competing Metabolic Pathways: To maximize the carbon flow towards jasmolactone, pathways that compete for common precursors can be downregulated or knocked out. wikipedia.org For instance, pathways that lead to fatty acid degradation or the synthesis of other lipids could be targeted.
Heterologous Gene Expression: The entire biosynthetic pathway for jasmolactone can be assembled in a well-characterized and genetically tractable host organism, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. mdpi.com These hosts are easier to grow and manipulate than many of the native fungal producers. mdpi.com This involves identifying and transferring the necessary genes from a producing organism (like Lasiodiplodia) into the production host. mdpi.com
Pathway Optimization and Precursor Supply: Engineering the host's central metabolism can increase the intracellular pool of necessary precursors, primarily polyunsaturated fatty acids like linolenic acid. mdpi.com For yeasts like Yarrowia lipolytica, which are known for lipid accumulation, engineering the β-oxidation pathway is a critical strategy for lactone production. mdpi.com
Interactive Table 3: Metabolic Engineering Strategies for Enhanced Jasmolactone Production
| Strategy | Description | Target | Desired Outcome | Citations |
|---|---|---|---|---|
| Overexpression of Key Genes | Increase the cellular concentration of one or more enzymes in the biosynthetic pathway. | Genes encoding enzymes like LOX, AOS, AOC. | Increased metabolic flux and higher product titer. | wikipedia.org |
| Blocking Competing Pathways | Deleting or downregulating genes in pathways that divert precursors away from the target product. | Pathways for fatty acid degradation or synthesis of alternative lipids. | Increased availability of precursors for jasmolactone synthesis. | wikipedia.org |
| Heterologous Pathway Assembly | Introducing the entire biosynthetic pathway into a robust, industrial host organism. | Chassis organisms like S. cerevisiae or E. coli. | Creation of a specialized microbial cell factory for efficient and scalable production. | nih.govmdpi.com |
The ultimate goal of these engineering efforts is to develop a cost-effective and sustainable microbial fermentation process that can produce high-purity jasmolactone on an industrial scale, providing a reliable alternative to chemical synthesis or plant extraction. wikipedia.org
Synthetic Methodologies for Jasmolactone and Its Analogs
Chemical Synthesis Approaches
The synthesis of Jasmolactone, a valuable aroma compound, has been the subject of considerable research, leading to the development of various chemical strategies. These approaches aim to construct the γ-lactone core with the characteristic (Z)-pentenyl side chain, often with a focus on efficiency, yield, and stereocontrol.
A common and crucial step in many synthetic routes to Jasmolactone and its analogs is intramolecular lactonization. scentree.co This reaction involves the cyclization of a linear hydroxy acid precursor, typically 4-hydroxydec-8-enoic acid, to form the stable five-membered γ-lactone ring. scentree.co
The process is an intramolecular esterification, generally facilitated by an acid catalyst. scentree.co For instance, the hydroxy acid can be heated in the presence of an acid like sulfuric acid or p-toluenesulfonic acid. The reaction proceeds by protonation of the carboxylic acid group, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group at the C4 position. This attack, followed by the elimination of a water molecule, yields the target lactone. The conditions for this cyclization are typically mild to prevent side reactions and ensure a high yield of the desired product. For example, one method involves adjusting the pH to ≤ 1 with 45% sulfuric acid and heating the mixture to 70 °C for approximately two hours. This strategy is a key finishing step in multi-step syntheses that first construct the open-chain precursor.
Recent developments have also explored palladium(II)-catalyzed tandem intramolecular reactions, such as β-C(sp³)–H olefination followed by lactonization of carboxylic acid precursors that have a tethered olefin, to create complex bridged lactone scaffolds. nih.gov While not directly applied to Jasmolactone in the cited research, these advanced methods highlight modern approaches to lactone formation. nih.gov
A robust and industrially relevant method for synthesizing Jasmolactone relies on a Grignard reaction as the initial key step. google.com This approach typically begins with the reaction of a 3-carboalkoxypropionic acid halide with a (Z)-3-hexenylmagnesium halide. google.com The reaction is performed in an organic solvent like tetrahydrofuran (B95107) and is mediated by a copper catalyst, which is crucial for achieving the desired configuration.
This copper-catalyzed Grignard reaction produces a (Z)-4-oxo-7-decenoic acid ester, a key intermediate for the subsequent steps. google.com The ester intermediate then undergoes hydrolysis, often using an aqueous sodium hydroxide (B78521) solution, and reduction. The hydrolysis converts the ester group, while a reducing agent such as sodium borohydride (B1222165) reduces the keto group to a hydroxyl group, yielding 4-hydroxydec-8-enoic acid. The final step is the acid-catalyzed intramolecular lactonization of this hydroxy acid, as described previously, to furnish γ-Jasmolactone. This multi-step process is advantageous as it starts from readily available materials and allows for the stereoselective introduction of the (Z)-configured double bond, which is essential for the characteristic aroma of Jasmolactone.
| Step | Reagents/Conditions | Temperature | Time | Outcome |
|---|---|---|---|---|
| Grignard Reaction | 3-Carboalkoxypropionic acid halide + (Z)-3-Hexenylmagnesium halide, Cu catalyst, organic solvent (e.g., THF) | 5–8 °C (addition), then 30–100 °C | 10 min - 5 h (addition), then 30 min - 5 h | High yield of (Z)-4-oxo-7-decenoic acid ester |
| Hydrolysis and Reduction | Aqueous NaOH or acetic acid, reducing agents (e.g., NaBH₄) | ~80 °C | ~3 hours | 4-Hydroxydec-8-enoic acid |
| Acid-Catalyzed Lactonization | 45% H₂SO₄, acidification to pH ≤ 1 | 70 °C | 2 hours | High purity γ-Jasmolactone |
Research into the synthesis of Jasmolactone has led to the exploration of diverse starting materials and precursors, moving beyond traditional routes to improve efficiency and accessibility. mdpi.com
One notable approach utilizes furan (B31954) derivatives, which are readily available raw materials. mdpi.com For instance, 5-methylfuraldehyde can be obtained in high yield from 2-methylfuran. mdpi.com This aldehyde can then undergo a Grignard reaction with an appropriate alkyl magnesium halide, followed by an acid-catalyzed rearrangement under phase transfer catalysis (PTC) conditions to form a cyclopentanone (B42830) derivative. mdpi.com Subsequent oxidation can then yield Jasmolactone derivatives. mdpi.com
Another versatile starting material is 4-ketopimelic acid. scielo.br This compound can be transformed into a chiral lactone precursor, (S)-(-)-3-(5-oxo-tetrahydro-furan-2-yl)-propionic acid benzyl (B1604629) ester, which serves as a common intermediate for the enantioselective synthesis of both (R)- and (S)-isomers of Jasmolactone. scielo.brtandfonline.com This strategy is powerful because a single chiral building block can lead to both enantiomers of the target molecule. scielo.br
The more conventional industrial synthesis starts with 3-carboalkoxypropionic acid halides, which react with a Grignard reagent derived from (Z)-3-hexen-1-ol (leaf alcohol). google.com This method is valued for its high yield and purity, making it suitable for large-scale production.
| Starting Material | Key Intermediate(s) | Reference |
|---|---|---|
| 3-Carboalkoxypropionic acid halides | (Z)-4-oxo-7-decenoic acid esters | google.com |
| Furan Derivatives (e.g., 5-methylfuraldehyde) | 5-Methyl-furylpropionic aldehyde, 2-Alkylcyclopentenone | mdpi.com |
| 4-Ketopimelic acid | (S)-(-)-3-(5-oxo-tetrahydro-furan-2-yl)-propionic acid benzyl ester | scielo.br |
| Acrolein and 1-bromohex-3-ene | Multi-stage synthesis via Grignard reagent | google.com |
Jasmolactone possesses a stereogenic center at the C4 position of the lactone ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Jasmolactone and (S)-Jasmolactone. The synthesis of enantiomerically pure forms is of great interest as the biological and olfactory properties of enantiomers can differ significantly. researchgate.netgoogle.com
Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual, pure enantiomers. numberanalytics.comwikipedia.org For Jasmolactone and related compounds, enzymatic resolution is a prominent method. google.comnumberanalytics.com This technique utilizes enzymes, most commonly lipases, which can selectively react with one enantiomer over the other. google.comutupub.fi
For example, the racemic mixture of Jasmolactone can be subjected to stereoselective enzymatic hydrolysis. An esterase can preferentially hydrolyze the ester bond of one enantiomer, leaving the other, enzyme-spared enantiomer intact. google.com The unreacted lactone can then be recovered, while the hydrolyzed, open-chain acid can be separated and, if desired, re-lactonized. google.com Lipase-catalyzed kinetic resolution has been used to obtain both (+)-(R)-γ-Jasmolactone and (-)-(S)-γ-Jasmolactone, albeit with moderate enantiomeric excess in some reported cases. tandfonline.com
Another powerful technique for chiral separation is chiral chromatography, such as high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). numberanalytics.comchiralpedia.com This method can physically separate the enantiomers based on their differential interactions with the chiral environment of the chromatography column, allowing for the isolation of highly pure enantiomers. chiralpedia.comresearchgate.net
Achieving control over the stereogenic center during synthesis is a more elegant approach than resolving a racemic mixture. Enantioselective synthesis aims to create a single desired enantiomer directly. A notable strategy in the synthesis of Jasmolactone involves the inversion of configuration at the stereogenic center. tandfonline.comtandfonline.com
An efficient enantioselective synthesis of (R)-(+)-γ-Jasmolactone (1b) has been developed starting from the easily prepared (S)-(-)-3-(5-oxo-tetrahydro-furan-2-yl)-propionic acid benzyl ester (2). tandfonline.comresearchgate.nettandfonline.com This synthesis is achieved in just two steps, with the key transformation featuring an inversion of the stereogenic center's configuration. researchgate.nettandfonline.com The process involves the reduction of the starting lactone to a lactol, which is then subjected to a Wittig reaction. tandfonline.com The reaction with triphenylpropylidenephosphorane is believed to first open the lactol ring to form an aldehyde intermediate. tandfonline.com A subsequent Wittig reaction with a second equivalent of the phosphorane, followed by a transesterification promoted by the alkoxy oxygen at C4, regenerates the lactone ring but with the opposite stereochemistry, yielding (R)-(+)-Jasmolactone with high enantiomeric excess (92% ee). tandfonline.com This method demonstrates sophisticated control over stereochemistry, allowing for the synthesis of a specific enantiomer from its readily available antipode precursor. tandfonline.com
Stereoselective and Enantioselective Synthesis
Methods for Chiral Resolution
Chemoenzymatic Synthesis
Chemoenzymatic synthesis leverages the high selectivity of enzymes in combination with traditional organic chemistry methods to create efficient and stereoselective synthetic routes. This approach is particularly valuable for producing chiral molecules like jasmolactone, where specific stereoisomers are desired.
Application of Lipase-Catalyzed Reactions
Lipases are highly versatile enzymes in organic synthesis and have been successfully incorporated into the multi-step synthesis of jasmolactone and its analogs. utupub.fi These enzymes, which naturally catalyze the hydrolysis of esters, can be used in reverse in organic solvents to catalyze esterification and transesterification reactions. nih.gov This capability is exploited in chemoenzymatic strategies to achieve high chemo-, regio-, and stereoselectivity. utupub.fi
A key application of lipases in this context is in catalyzing intramolecular acylation to form the lactone ring. For example, a study demonstrated the use of porcine pancreatic lipase (B570770) (PPL) for the intramolecular acylation step in a synthesis of (S)-(-)-jasmolactone. utupub.fi Lipase-catalyzed acylation is often the crucial step where stereoselectivity is introduced into the synthetic sequence. utupub.fi The choice of lipase, such as those from Burkholderia cepacia or Aspergillus niger, along with the careful selection of acyl donors and solvents, is critical for achieving high selectivity and yield. utupub.fiscielo.br By combining enzymatic reactions with non-enzymatic steps, chemists can create more efficient and environmentally benign pathways to complex molecules. utupub.fi
Enzymatic Resolution Techniques for Enantiomeric Purity
Enzymatic kinetic resolution is a powerful technique used to separate racemic mixtures into their constituent enantiomers. tudelft.nl This method relies on an enzyme's ability to selectively catalyze the reaction of one enantiomer at a much higher rate than the other. taylorandfrancis.com For the synthesis of enantiomerically pure jasmolactone, lipase-catalyzed resolution is a common and effective strategy. molaid.comresearchgate.net
The process typically involves the stereoselective enzymatic hydrolysis of a racemic ester precursor of jasmolactone. google.com The enzyme selectively hydrolyzes one enantiomer of the ester into a hydroxy acid, leaving the other, unreacted ester enantiomer in high enantiomeric purity. google.com For instance, racemic γ-jasmolactone can be resolved via this method, where the enzyme-spared enantiomer is recovered by extraction with an organic solvent, while the hydrolyzed enantiomer remains in the aqueous phase. google.com To further improve the optical purity, the partially resolved product can be subjected to a second cycle of enzyme-catalyzed hydrolysis. google.com
Combining lipase-catalyzed resolution with subsequent chemical modifications is a hallmark of chemoenzymatic synthesis. A notable example is the coupling of lipase-catalyzed hydrolysis with the Mitsunobu reaction. molaid.comresearchgate.net This combination has been used to synthesize various (S)-γ-lactones, including (S)-γ-jasmolactone, with high yields (71–88%) and excellent optical purities (>97% ee). molaid.comzhangqiaokeyan.com
Table 1: Examples of Lipase-Catalyzed Resolution in the Synthesis of Jasmolactone and Related Compounds
| Enzyme | Substrate Type | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Lipase (general) | Racemic γ-jasmolactone precursor | Kinetic Resolution / Hydrolysis | Combination with Mitsunobu reaction yielded (S)-γ-jasmolactone with >97% optical purity. | molaid.com |
| Novozym 435 (Lipase B from Candida antarctica) | Racemic δ-lactone precursors | Kinetic Resolution / Hydrolysis | Combination of hydrolysis and Mitsunobu reaction yielded the (R)-enantiomer with >90% optical purity. | researchgate.net |
| Lipase from Aspergillus niger | Racemic acetate (B1210297) precursor | Kinetic Resolution / Hydrolysis | Achieved >99% enantiomeric excess (ee) for the target chiral alcohol at 50% conversion. | scielo.br |
| Porcine Pancreatic Lipase (PPL) | Acyclic hydroxy ester | Intramolecular Acylation | Successfully used for the ring-closing step in a synthesis of (S)-(-)-jasmolactone. | utupub.fi |
Jasmolactone as a Synthetic Model Compound
Beyond its own synthesis, jasmolactone serves as a valuable model compound in chemical research, aiding in the study of fundamental reaction mechanisms and acting as a building block for other complex molecules.
Elucidation of Lactone Formation Mechanisms
Jasmolactone is frequently used as a model compound in studies focused on the mechanisms of lactone synthesis and reactivity. Research into its biosynthesis in plants provides insight into natural lactone formation pathways. In tea (Camellia sinensis) and peach (Prunus persica), jasmine lactone formation is linked to the lipid metabolism pathway. nih.govoup.com
The process begins with unsaturated fatty acids, primarily linoleic acid and α-linolenic acid. nih.gov These fatty acids are acted upon by lipoxygenase (LOX) enzymes, which introduce oxygen to form hydroperoxy fatty acids. nih.gov This step is often triggered by stresses such as mechanical damage. nih.gov Subsequent steps involve the fatty acid β-oxidation pathway, where the fatty acid chain is shortened. mdpi.commdpi.com The final key step is an intramolecular esterification (lactonization) of a hydroxy acid intermediate, catalyzed by yet-unidentified enzymes, to form the stable γ-lactone ring characteristic of jasmolactone. mdpi.com Studying these natural pathways helps chemists understand the principles of lactonization, which can inspire new synthetic strategies.
Key enzymes identified as being involved in the broader pathway leading to lactone formation in plants include:
Lipoxygenase (LOX): Initiates the pathway by oxidizing unsaturated fatty acids. nih.gov
Acyl-CoA Oxidase (ACX): A key rate-limiting enzyme in the first step of fatty acid β-oxidation. oup.com
Epoxide Hydrolase (EPH): Implicated in the hydrolysis of epoxide fatty acids, which can be precursors to the hydroxy acids needed for lactonization. oup.com
Role in Synthesis of Structurally Related Molecules
As a chiral building block, jasmolactone is a valuable starting material for the synthesis of other structurally related natural products. Its defined stereochemistry and functional group make it an important precursor in organic synthesis. For example, jasmolactone is considered a pivotal compound in the synthesis of other significant natural products like methyl dehydrojasmonate. This utility highlights its importance in the broader field of organic synthesis for developing new chemical entities and exploring the synthesis of complex natural product families.
Biological and Ecological Functions of Jasmolactone
Mechanisms of Plant Signal Transduction
The biological activity of jasmolactone is initiated through its involvement in sophisticated signal transduction pathways. These pathways allow the plant to perceive external and internal cues and respond accordingly.
As a jasmonate, jasmolactone is involved in a well-characterized signaling cascade that begins with its perception by a specific receptor complex. mdpi.comnih.gov The core of this perception mechanism is the coronatine (B1215496) insensitive 1 (COI1) protein, an F-box protein that is a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, known as SCFCOI1. mdpi.comnih.govnih.gov The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), binds directly to the COI1 receptor. nih.govnih.gov This binding event is crucial for initiating the downstream signaling cascade.
In the absence of stress signals, the jasmonate signaling pathway is kept in a repressed state by a family of repressor proteins called Jasmonate ZIM-domain (JAZ) proteins. mdpi.comnih.govnih.gov These JAZ proteins bind to and inhibit various transcription factors, preventing the expression of jasmonate-responsive genes.
Upon stress, such as herbivory or pathogen attack, the levels of bioactive jasmonates rise, leading to the formation of a co-receptor complex consisting of COI1, JAZ, and inositol (B14025) pentakisphosphate (IP5). The formation of the JA-Ile-COI1-JAZ complex targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome. mdpi.comnih.gov The degradation of the JAZ repressors liberates the transcription factors they were inhibiting, allowing them to activate the expression of a wide array of genes involved in defense and other physiological responses. mdpi.comnih.gov
Table 1: Key Components of the Jasmolactone/Jasmonate Signaling Pathway
| Component | Type of Molecule | Function |
| Jasmolactone/JA-Ile | Phytohormone (active form) | Binds to the COI1 receptor to initiate the signaling cascade. nih.govnih.gov |
| COI1 | F-box protein / Receptor | Perceives the jasmonate signal and is a key component of the SCFCOI1 E3 ubiquitin ligase complex. mdpi.comnih.gov |
| JAZ Proteins | Repressor Proteins | Inhibit transcription factors to suppress the jasmonate response in the absence of a stimulus. mdpi.comnih.govnih.gov |
| SCFCOI1 Complex | E3 Ubiquitin Ligase | Tags JAZ proteins for degradation upon signal perception. mdpi.comnih.gov |
| MYC2 | Transcription Factor | A primary transcription factor that is released upon JAZ degradation to activate downstream gene expression. mdpi.comnih.gov |
The liberation of transcription factors, most notably MYC2, following JAZ protein degradation leads to a large-scale reprogramming of gene expression. mdpi.comnih.gov Jasmolactone, as part of the jasmonate signaling pool, influences the expression of hundreds of genes that are critical for mounting an effective response to environmental stimuli. biosynth.com
Research has shown that jasmonate signaling can both upregulate and downregulate the expression of specific genes. For instance, the application of jasmonates has been demonstrated to induce the expression of genes involved in defense, such as VEGETATIVE STORAGE PROTEIN (VSP) and PLANT DEFENSIN 1.2 (PDF1.2). nih.govnih.gov Furthermore, genes involved in the biosynthesis of jasmonates themselves, including LIPOXYGENASE (LOX) and ALLENE (B1206475) OXIDE SYNTHASE (AOS), are often upregulated, creating a positive feedback loop that amplifies the defense signal. mdpi.com
Conversely, genes related to growth and photosynthesis can be downregulated to conserve resources and redirect them toward defense. This modulation of gene expression allows the plant to prioritize survival under stressful conditions. plos.org The specific set of genes regulated by jasmonates can vary depending on the plant species, tissue type, and the nature of the stimulus.
The jasmonate signaling pathway does not operate in isolation but is part of a complex network of interactions with other phytohormone pathways. nih.govgonzaga.edu This crosstalk allows for a finely tuned and appropriate response to complex environmental challenges. Key phytohormones that interact with the jasmonate pathway include salicylic (B10762653) acid (SA), ethylene (B1197577) (ET), auxin, and gibberellins (B7789140) (GA). austinpublishinggroup.commdpi.comresearchgate.netnih.gov
Jasmonate-Salicylic Acid Crosstalk: The interaction between jasmonate and salicylic acid is often antagonistic. nih.gov Generally, SA-mediated defense responses are effective against biotrophic pathogens, while JA-mediated responses are crucial for defense against necrotrophic pathogens and herbivores. nih.gov The antagonism ensures that the plant mounts the most appropriate defense strategy.
Jasmonate-Ethylene Crosstalk: Jasmonate and ethylene often act synergistically to regulate defense responses, particularly against certain necrotrophic pathogens. nih.gov The transcription factor ERF1 (ETHYLENE RESPONSE FACTOR 1) is a key point of integration for these two pathways. nih.gov
Jasmonate-Gibberellin Crosstalk: The interaction between JA and GA is a classic example of the trade-off between growth and defense. mdpi.com JAZ proteins can interact directly with DELLA proteins, which are key repressors of the GA signaling pathway. mdpi.comnih.gov This interaction helps to mediate the balance, with JA promoting defense while inhibiting growth, and GA promoting growth.
Jasmonate-Auxin Crosstalk: The interplay between jasmonate and auxin is important for regulating plant development, including root growth and development. nih.govfrontiersin.org
Modulation of Plant Gene Expression in Response to Stimuli
Role in Plant Defense Responses
Jasmolactone is a critical component of the plant's induced defense system, which is activated in response to attack by herbivores and certain pathogens. smolecule.com
Upon perception of a threat, the jasmonate signaling cascade, involving jasmolactone, leads to the transcriptional activation of a suite of defense-related genes. mdpi.comsmolecule.com These genes encode proteins that have direct anti-herbivore or anti-pathogen activities.
A key transcription factor in this process is MYC2, which can differentially regulate sets of genes depending on the nature of the attacker. nih.gov For example, in Arabidopsis, MYC2 is known to be essential for the induction of genes that respond to wounding by insects but can repress the expression of genes involved in defense against certain fungal pathogens. nih.gov This highlights the sophisticated regulatory control exerted by the jasmonate pathway.
Table 2: Examples of Defense-Related Proteins Induced by Jasmonates
| Defense Protein | Function |
| Proteinase Inhibitors (PIs) | Interfere with the digestion of plant proteins in the gut of insect herbivores, reducing their growth and development. mdpi.com |
| Polyphenol Oxidases (PPOs) | Catalyze the oxidation of phenols to quinones, which can be toxic or anti-nutritive to herbivores. nih.gov |
| Thionins | Small, cysteine-rich proteins with antimicrobial and insecticidal properties. |
| Lectins | Carbohydrate-binding proteins that can be toxic to insects upon ingestion. nih.gov |
| Chitinases | Enzymes that can degrade chitin, a major component of fungal cell walls and insect exoskeletons. nih.gov |
A primary strategy in plant defense is the production of a vast array of secondary metabolites, many of which are toxic, repellent, or anti-nutritive to herbivores. smolecule.comnih.gov Jasmonate signaling, including the action of jasmolactone, is a potent inducer of the biosynthesis of these chemical defenses. mdpi.comnih.govphytojournal.com
Upon herbivore attack, the surge in jasmonates activates the expression of genes encoding enzymes in various secondary metabolic pathways. mdpi.comnih.gov This leads to the accumulation of protective compounds in the plant tissues.
Table 3: Classes of Defensive Secondary Metabolites Induced by Jasmonates
| Class of Secondary Metabolite | Examples | Defensive Role |
| Terpenoids | Volatile terpenes (e.g., linalool, caryophyllene), non-volatile diterpenes and triterpenes. | Direct toxicity, herbivore repellence, attraction of natural enemies of herbivores. nih.gov |
| Phenolics | Flavonoids, tannins, lignins. | Toxicity, reduced digestibility of plant tissues, structural defense. nih.govnih.gov |
| Alkaloids | Nicotine, caffeine, pyrrolizidine (B1209537) alkaloids. | Potent toxicity to the nervous system of herbivores. nih.gov |
| Glucosinolates | (in Brassicaceae) | Upon tissue damage, are hydrolyzed to toxic isothiocyanates. |
| Cyanogenic Glycosides | Amygdalin | Release toxic hydrogen cyanide upon tissue damage. |
Enhancement of Secondary Metabolite Production for Herbivore Deterrence
Influence on Plant Development and Growth
Jasmonates are not only defense signals but also integral regulators of plant growth and development, influencing processes from the earliest stages of life to reproduction. mdpi.com
Jasmonates generally act as inhibitors of root growth. nih.gov Studies have shown that direct application of jasmonates or alterations in their signaling pathways can lead to a variety of root phenotypes, often characterized by reduced primary root elongation. nih.gov This response is considered a mechanism to balance the trade-off between growth and defense, redirecting resources towards defense under stress conditions. nih.gov
In the context of seed germination, jasmonates can play a regulatory role, often interacting with other hormones like gibberellins (GA) and abscisic acid (ABA). frontiersin.org Nitric oxide (NO) has been found to stimulate the release of seed dormancy by regulating the synthesis of jasmonic acid in wheat and apple seeds, inducing the expression of genes involved in JA synthesis and promoting germination. mdpi.com
The jasmonate signaling pathway is essential for proper flower development and fertility in many plant species, including Arabidopsis, tomato, and rice. nih.gov JAs are particularly critical for stamen development, which includes pollen maturation and anther dehiscence (the release of pollen). nih.gov Mutants with defects in JA biosynthesis or signaling, such as the coi1 mutant in Arabidopsis, are often male-sterile because of these developmental failures. plos.org
Furthermore, jasmonates influence reproductive success by regulating floral nectar secretion. plos.org In oil-seed rape (Brassica napus), endogenous jasmonic acid concentrations in floral tissues peak just before maximum nectar secretion. plos.org The external application of JA can induce nectar production, suggesting that this hormone links a key reproductive process—pollinator reward—with the plant's broader developmental and defense networks. plos.org
Jasmonates are key mediators in a plant's ability to adapt to non-biological, or abiotic, stresses. mdpi.com These hormones are involved in signaling networks that help plants tolerate conditions such as drought, low temperatures, and high salinity. mdpi.commdpi.com The adaptation mechanisms often involve crosstalk with other signaling molecules. For example, the protective effect of JA against heat stress in wheat has been linked to a calcium-dependent increase in reactive oxygen species (ROS). mdpi.com
The role of jasmonates in stress adaptation is multifaceted. They can regulate stomatal closure to reduce water loss during drought and are involved in the accumulation of protective compounds. mdpi.com The production of strigolactones, another class of hormones involved in abiotic stress responses, is also linked to jasmonate signaling pathways, highlighting the integrated nature of plant stress adaptation. nih.gov
Table 2: Jasmonate-Mediated Responses to Abiotic Stress
| Abiotic Stress | Plant Response Mediated by Jasmonates | Associated Mechanisms | Reference |
| Drought | Enhanced tolerance | Regulation of stomatal closure to conserve water. | mdpi.com |
| Cold | Increased resistance | Regulation of redox systems and synthesis of protective secondary metabolites. | mdpi.com |
| Heat | Increased tolerance | Interaction with calcium signaling and reactive oxygen species (ROS). | mdpi.com |
| Salinity | Adaptation | Crosstalk with other phytohormones like abscisic acid (ABA). | nih.gov |
Impact on Flower Development and Reproductive Processes
Plant-Biotic Interactions
Jasmonates are central to mediating the complex interactions between plants and other living organisms, particularly insects.
The jasmonate pathway is a primary defense system against chewing herbivores. nih.govmdpi.com When an insect feeds on a plant, the physical damage and chemical elicitors from the insect's oral secretions trigger a rapid increase in JA levels. nih.govresearchgate.net This signaling cascade leads to the production of a variety of anti-herbivore defenses. nih.gov
These defenses include:
Production of Proteinase Inhibitors: These proteins interfere with the insect's digestive enzymes, reducing its ability to extract nutrients from the plant tissue. mdpi.com
Synthesis of Secondary Metabolites: Plants produce a vast array of toxic or repellent compounds that deter further feeding. mdpi.com
Release of Volatile Organic Compounds (VOCs): Damaged plants release a specific blend of VOCs, which can include jasmone. chemicalbook.com These volatiles serve as an indirect defense by attracting the natural enemies of the attacking herbivores, such as parasitic wasps or predatory mites. researchgate.net This phenomenon is a classic example of a tritrophic interaction, involving the plant, the herbivore, and the herbivore's predator. wisc.edu
Insect-derived elicitors, such as fatty acid-amino acid conjugates (FACs) found in caterpillar oral secretions, can amplify the wound-induced JA response, indicating that the plant can recognize it is under attack by an herbivore rather than just experiencing mechanical damage. nih.govresearchgate.net
Involvement in Plant-Pollinator Dynamics
Jasmolactone plays a significant role in the intricate communication between plants and their pollinators. As a volatile semiochemical, it contributes to the floral scents that act as olfactory cues to attract insects, thereby facilitating pollination. A semiochemical is a chemical substance that mediates interactions between organisms; in this case, jasmolactone can be classified as a synomone, where both the plant and the pollinator benefit from the interaction. europa.euresearchgate.net The plant achieves reproductive success, and the pollinator receives a reward, typically in the form of nectar.
The influence of jasmolactone is evident in several plant species known for their powerful pollinator-attracting fragrances.
Jasminum officinale (Common Jasmine): Jasmolactone is a key component of the iconic jasmine fragrance. smolecule.com The plant produces masses of highly fragrant white blossoms whose potent scent intensifies after sunset. paramountplants.co.uk This increased evening fragrance is particularly effective at attracting nocturnal and crepuscular pollinators, such as moths. tandemglobal.org The Royal Horticultural Society has recognized J. officinale with the "Perfect for Pollinators" badge for its value to bees and other pollinating insects. paramountplants.co.ukrhs.org.uk
Osmanthus fragrans (Tea Olive): This evergreen shrub is renowned for its small, yet intensely fragrant flowers that exude a sweet, apricot-like aroma. nehrlinggardens.org Jasmolactone is found in trace amounts in Osmanthus absolute, contributing to its complex scent profile. The powerful fragrance is effective at attracting a variety of pollinators, including bees and butterflies, thereby supporting local biodiversity. nehrlinggardens.orglewisginter.org
The study of such plant-insect interactions is crucial for understanding pollination biology, and jasmolactone's distinct floral scent makes it a valuable compound in this research.
Table 1: Examples of Jasmolactone-Containing Plants and Their Associated Pollinators
| Plant Species | Common Name | Known Pollinators |
|---|---|---|
| Jasminum officinale | Common Jasmine | Moths, Bees, various other pollinating insects paramountplants.co.uktandemglobal.orgrhs.org.uk |
| Osmanthus fragrans | Tea Olive | Bees, Butterflies nehrlinggardens.org |
Contributions to Volatile Organic Compound Profiles in Plants
Jasmolactone is a key contributor to the Volatile Organic Compound (VOC) profiles of numerous plants, particularly those celebrated for their floral scents. VOCs are low molecular weight, high vapor pressure chemicals that plants release into the atmosphere. ife.sk These complex chemical blends, often referred to as floral scents, are a primary means of communication, serving to attract pollinators, repel herbivores, and defend against pathogens. researchgate.netresearchgate.net
The specific contribution of jasmolactone is integral to the unique aromatic signature of certain flowers.
It is a well-established component of the floral scent of Jasminum officinale (Jasmine) and is found in the absolute of Osmanthus fragrans. smolecule.com
In jasmine tea production, a detailed analysis of the VOC profile showed that hundreds of volatile compounds are transferred from the jasmine flowers to the tea leaves during the scenting process, underscoring the chemical richness of the flower's emissions. mdpi.com
The analysis of plant VOC profiles is a complex field. Quantitative studies show that the emission of these compounds is not static; it can vary significantly between different plant species and even change throughout the day and night. frontiersin.org Often, the release of floral scents is timed to coincide with the peak activity periods of the plant's primary pollinators, a strategy that maximizes the efficiency of the chemical signal. frontiersin.org Jasmolactone, as a component of these dynamic VOC profiles, is thus an important element in the ecological strategy of the plants that produce it. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Jasmolactone |
| p-Anisaldehyde |
Structural Modifications and Derivatives in Research
Rational Design and Synthesis of Jasmolactone Analogs
The rational design of jasmolactone analogs is primarily driven by the desire to modify its olfactory profile for the fragrance industry and to investigate its biological potential. Synthetic strategies are often optimized to create a variety of derivatives for structure-activity relationship (SAR) studies.
Common synthetic routes to jasmolactone can be adapted to produce analogs. One prevalent method involves the intramolecular esterification (lactonization) of a corresponding hydroxycarboxylic acid, such as 4-hydroxydec-8-enoic acid, typically under acidic conditions. smolecule.com By substituting the starting materials, chemists can systematically alter the final structure. For example, using different Grignard reagents in reaction with succinic anhydride (B1165640) or its derivatives allows for the introduction of varied alkyl or alkenyl side chains, leading to a library of jasmolactone analogs. smolecule.com
Key synthetic approaches that can be rationally modified include:
Grignard Reactions: The reaction of a Grignard reagent, like (Z)-3-hexenylmagnesium bromide, with substrates such as 3-carboalkoxypropionic acid halides or methyl 4-oxobutyrate serves as a key step in forming the carbon skeleton. jst.go.jp Varying the Grignard reagent is a direct way to modify the side chain.
Alkylation-Decarboxylation Routes: This strategy involves the sequential alkylation of a starting material like diethyl 2-(2-pentynyl)-3-oxoglutarate, followed by hydrolysis, decarboxylation, reduction, and cyclization to yield the lactone ring.
Furan-based Syntheses: Readily available furan (B31954) derivatives can serve as precursors. For instance, 2-alkylcyclopentanone, which can be oxidized to a jasmolactone derivative, can be synthesized from furan precursors. mdpi.com
To improve the efficiency and control of these syntheses, researchers explore catalytic methods, including enzyme-mediated lactonization and microwave-assisted synthesis, which can offer higher yields and better stereoselectivity.
Structure-Activity Relationship (SAR) Investigations of Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of jasmolactone derivatives influence their properties, particularly their odor. nih.govperfumerflavorist.combris.ac.uk The relationship between a molecule's structure and its perceived scent is complex, but research has identified key determinants in jasmolactone and related lactones. bris.ac.ukplos.org Modifications to the lactone ring, the length and saturation of the side chain, and the position of double bonds can all lead to dramatic changes in olfactory character. bris.ac.uk
For instance, the introduction of different functional groups via substitution reactions on the lactone ring can alter its interaction with olfactory receptors. smolecule.com Similarly, oxidation of the lactone can yield ketones or carboxylic acids, while reduction can produce the corresponding alcohols, each with distinct sensory profiles. smolecule.com
In terms of biological activity, SAR studies have been conducted on various lactone derivatives to evaluate their potential as therapeutic agents or signaling molecules. For example, studies on DAG-lactone derivatives have investigated how modifications to the acyl side chain affect HIV-1 latency-reversing activity. nih.gov Research on other lactone derivatives has explored antibacterial properties, finding that substituents on the aromatic rings are closely related to their efficacy. unesp.br While jasmolactone itself is known to have antimicrobial properties, detailed SAR studies linking specific structural modifications to this activity are an ongoing area of interest. smolecule.com
The table below summarizes the relationship between structural changes and the resulting odor profile for various lactones, illustrating key SAR principles.
| Compound/Derivative | Structural Modification | Observed Odor Profile | Reference |
| δ-Jasmolactone (racemate) | Baseline | Jasmine, peach, apricot, coconut | |
| (-)-(R)-δ-Jasmolactone | R-enantiomer | More pronounced jasmine note than the S-antipode | google.com |
| (+)-(S)-δ-Jasmolactone | S-enantiomer | Heavy woody, coconut note with a spicy aspect | leffingwell.com |
| (+)-(R)-γ-Jasmolactone | γ-Lactone isomer (R) | More intense, sweeter floral note than the S-antipode | google.com |
| (-)-(S)-γ-Jasmolactone | γ-Lactone isomer (S) | Exhibits the coconut note found in the racemate | google.com |
| Methyl Laitone® | Constitutional Isomer | Coconut-like smell with a lactonic body |
Stereochemical Influences on Biological Activity
Stereochemistry plays a pivotal role in the biological and olfactory properties of jasmolactone. google.com As chiral molecules, the different enantiomers of jasmolactone can interact differently with biological systems, which are themselves chiral (e.g., olfactory receptors, enzymes). nih.gov This results in distinct sensory perceptions and potentially different biological effects for each stereoisomer. researchgate.net
The organoleptic evaluation of the optically active forms of jasmolactone reveals that the enantiomers are unambiguously different from each other and from the racemic mixture. google.com
δ-Jasmolactone: The (-)-(R)-enantiomer is reported to have a much more pronounced jasmine character compared to its (+)-(S)-antipode. google.com The (S)-(+)-enantiomer, in contrast, presents a heavy, woody, and creamy tuberose-like scent. leffingwell.com
γ-Jasmolactone: The (+)-(R)-enantiomer is described as having a more intense and sweeter floral note than the (-)-(S)-enantiomer. google.com The (-)-(S)-antipode retains more of the coconut character associated with the racemate. google.com
This differentiation is fundamental in the fragrance industry, where the precise odor profile is critical. The synthesis of enantiomerically pure jasmolactone is therefore of significant interest. Enantioselective synthesis can be achieved through various methods, such as stereogenic center inversion using a Mitsunobu reaction, which can produce (R)-(+)-γ-jasmolactone with high enantiomeric excess. researchgate.net The distinct properties of each enantiomer underscore the principle that the three-dimensional shape of a molecule is a key determinant of its interaction with biological targets. nih.gov
The table below details the distinct odor characteristics of jasmolactone stereoisomers.
| Stereoisomer | Odor Description | Reference |
| (-)-(R)-δ-Jasmolactone | Exhibits a floral coconut note; fresher and more rising than the S-enantiomer. The fruity note is more marked than the racemate's. | google.comleffingwell.com |
| (+)-(S)-δ-Jasmolactone | Possesses a heavy woody coconut note with the spicy, celery-jasmone aspect of the racemate; the base note is creamy and tuberose-like. | leffingwell.com |
| (+)-(R)-γ-Jasmolactone | More intense and its flowery note is sweeter than that of its (-)-(S)-antipode. | google.com |
| (-)-(S)-γ-Jasmolactone | Exhibits the coconut note characteristic of the racemate. | google.com |
Jasmolactone as a Precursor for other Jasmonoid and Natural Product Syntheses
Jasmolactone is a valuable building block in organic synthesis, serving as a key precursor for the synthesis of other important jasmonoids and more complex natural products. Its lactone structure provides a reactive scaffold that can be manipulated through various chemical reactions to construct larger molecules. engineering.org.cn
One of the most significant applications of jasmolactone as a precursor is in the synthesis of methyl jasmonate and its derivatives, which are highly prized fragrance ingredients. jst.go.jpresearchgate.net For example, γ-jasmolactone can be synthesized as part of a pathway that also yields methyl jasmonate, with both originating from a common intermediate derived from 3-cyano-1,1-dimethoxypropane. jst.go.jp Furthermore, jasmolactone is used as a starting material for producing compounds like methyl dehydrojasmonate.
The role of jasmolactone as an intermediate highlights its importance in the broader field of natural product synthesis. engineering.org.cn Synthetic strategies often target such versatile intermediates that can be diverted into multiple pathways to generate a family of related natural products. For instance, syntheses of jasmonoids often proceed through central intermediates from which jasmone, methyl jasmonate, and γ-jasmolactone can all be derived. researchgate.net This biomimetic approach, which mimics the biosynthetic pathways of organisms, is an efficient strategy for creating structural diversity from common biogenetic building blocks. engineering.org.cn
Advanced Analytical Methodologies for Jasmolactone Characterization
Chromatographic Separation and Quantification Techniques
Chromatographic methods are fundamental in separating Jasmolactone from complex mixtures and accurately determining its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and purity verification of Jasmolactone. aocs.org This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The process involves vaporizing the sample and passing it through a chromatographic column, where different compounds are separated based on their boiling points and interactions with the column's stationary phase.
Upon elution from the GC column, the separated components enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. The identification of Jasmolactone is achieved by comparing its retention time and mass spectrum with those of a known standard. aocs.org Key retention indices are crucial for distinguishing between isomers; for example, (Z)-Jasmolactone and (E)-Jasmolactone exhibit different retention times and Kovats indices. Purity is assessed by examining the chromatogram for the presence of any extraneous peaks. epo.orgepo.org
Table 1: GC-MS Retention Data for Jasmolactone Isomers
| Isomer | Retention Time (RT) | Kovats Index (KI) |
| (Z)-Jasmolactone | 31.51 min | 1567 |
| (E)-Jasmolactone | 28.45 min | 1491 |
This data is illustrative and can vary based on the specific GC column and analytical conditions.
High-Performance Liquid Chromatography (HPLC) serves as a powerful tool for the quantitative analysis of Jasmolactone and for monitoring the progress of its synthesis or reactions. labmanager.comopenaccessjournals.com In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and forced under high pressure through a column packed with a solid adsorbent material (the stationary phase). labmanager.com The separation is based on the differential partitioning of the analyte between the two phases. labmanager.com
For quantitative analysis, a calibration curve is typically constructed by running a series of standards of known concentration. jasco-global.com The peak area of Jasmolactone in a sample chromatogram is then used to determine its concentration by interpolation from the calibration curve. jasco-global.com This method is highly sensitive and provides accurate and reproducible results, making it ideal for determining the concentration of Jasmolactone in various matrices and for tracking the consumption of reactants and the formation of products over time. labmanager.comopenaccessjournals.com HPLC can be coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS), for enhanced selectivity and sensitivity. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Spectroscopic Characterization for Structural Elucidation and Stereochemistry
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and three-dimensional arrangement of atoms in Jasmolactone.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of Jasmolactone, offering deep insights into its isomeric forms and absolute configuration. libretexts.orgwikipedia.org NMR is based on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. libretexts.org This frequency is highly sensitive to the local chemical environment of the nucleus, allowing for the differentiation of atoms within a molecule. libretexts.org
Different isomers of Jasmolactone will produce distinct NMR spectra, enabling their differentiation. libretexts.org To determine the absolute configuration of enantiomers, which have identical NMR spectra, chiral derivatizing agents or chiral solvating agents are often employed. wikipedia.orgresearchgate.net These agents react with the enantiomers to form diastereomers, which do have different NMR spectra, allowing for their distinction and quantification. wikipedia.org Advanced NMR techniques, such as those utilizing chiral lanthanide shift reagents, can also be used to separate the signals of enantiomers. wikipedia.org
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in Jasmolactone. wisdomlib.orgmasterorganicchemistry.com This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. masterorganicchemistry.com The resulting IR spectrum is a unique fingerprint of the molecule. wisdomlib.org
The IR spectrum of Jasmolactone will exhibit characteristic absorption bands corresponding to its lactone functional group (a strong C=O stretching band) and the C-O and C-C bonds within its structure. masterorganicchemistry.com While IR spectroscopy is primarily used for functional group identification, subtle shifts in the absorption frequencies can sometimes provide insights into the stereochemistry of the molecule. longdom.org However, for definitive stereochemical determination, it is often used in conjunction with other techniques like NMR. longdom.org
Table 2: Characteristic IR Absorption Frequencies for Jasmolactone
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | ~1735 |
| C-O | Stretch | ~1250 |
| C-H (alkene) | Stretch | ~3010 |
| C-H (alkane) | Stretch | ~2850-2960 |
These are approximate values and can be influenced by the molecular environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Absolute Configuration
Specialized Techniques for Isomeric Discrimination
Beyond standard chromatographic and spectroscopic methods, specialized techniques are employed for the challenging task of discriminating between the various isomers of Jasmolactone. The separation and identification of positional and geometric isomers are critical as these subtle structural differences can significantly impact the compound's sensory properties and biological activity.
Advanced mass spectrometry-based methods have been developed for the discrimination of positional isomers. rsc.org These techniques often rely on the distinct fragmentation patterns of isomeric ions generated in the mass spectrometer. rsc.org For enantiomeric discrimination, methods utilizing chiral auxiliaries are common. This can involve the use of chiral stationary phases in chromatography or the formation of diastereomeric complexes with chiral resolving agents that can then be differentiated by techniques like NMR or even mass spectrometry. researchgate.netnih.gov Furthermore, innovative approaches using nanopores have shown the potential to discriminate between structural isomers at the single-molecule level, offering a high-throughput and sensitive analytical tool. nist.gov
Analysis of Coupling Constants in NMR Spectroscopy
In ¹H NMR spectroscopy, spin-spin coupling, or J-coupling, provides information about the connectivity of protons through the covalent bond framework. The magnitude of the coupling constant (J), expressed in Hertz (Hz), is highly dependent on the dihedral angle between the coupled protons. This principle is fundamental in distinguishing between the (Z) and (E) isomers of Jasmolactone.
The key differentiation lies in the coupling constant between the vinylic protons on the C-3 and C-4 positions of the pentenyl side chain. For protons on a double bond (vinylic protons), the coupling constant for a cis (or Z) configuration is significantly smaller than for a trans (or E) configuration. libretexts.org This is because the through-bond interaction between the protons is geometrically different in the two isomers.
Isomeric differentiation can be achieved by analyzing the multiplicity and coupling constants of the signals corresponding to these vinylic hydrogens. The signal for a vinylic proton in the (Z)-isomer will appear as a multiplet with a characteristic coupling constant, while the corresponding proton in the (E)-isomer will exhibit a different J-value. libretexts.org
Table 1: Typical Vinylic Coupling Constants for Jasmolactone Isomers This table is interactive. Click on the headers to sort the data.
| Isomer Configuration | Coupled Protons | Typical ³J H-H Coupling Constant (Hz) |
|---|---|---|
| (Z)-Jasmolactone | H-C=C-H (cis) | 6-15 |
| (E)-Jasmolactone | H-C=C-H (trans) | 11-18 |
Data sourced from typical values for cis and trans vinylic hydrogens. libretexts.org
By measuring the separation between the peaks within the multiplet of the vinylic protons in an experimental ¹H NMR spectrum, the J-coupling constant can be determined. oregonstate.edu Comparing this experimental value to the established ranges allows for the unambiguous assignment of the double bond geometry as either (Z) or (E).
Nuclear Overhauser Effect (NOE) Experiments
While J-coupling provides information through chemical bonds, the Nuclear Overhauser Effect (NOE) provides information through space. mriquestions.com The NOE is the transfer of nuclear spin polarization from one nucleus to another, which manifests as a change in the intensity of an NMR resonance when a nearby resonance is irradiated. wikipedia.org This effect is highly dependent on the distance between the nuclei, typically being observable only for atoms that are less than 5 Å apart. libretexts.org Consequently, NOE experiments are powerful tools for confirming stereochemistry and determining the three-dimensional structure of molecules in solution. conductscience.com
For Jasmolactone, a two-dimensional NOE experiment, such as NOESY (Nuclear Overhauser Effect Spectroscopy), is particularly informative. libretexts.org A NOESY spectrum displays correlation peaks (cross-peaks) between protons that are close to each other in space. wikipedia.org
To confirm the (Z) configuration of the double bond in the side chain, one would look for an NOE cross-peak between the vinylic protons. In the (Z)-isomer, these two protons are on the same side of the double bond and thus are spatially close. In contrast, in the (E)-isomer, they are on opposite sides and further apart, resulting in a much weaker or absent NOE correlation.
Furthermore, NOE experiments can elucidate the conformation of the entire molecule by revealing spatial proximities between protons on the pentenyl side chain and protons on the tetrahydro-2H-pyran-2-one ring. For instance, observing an NOE between a proton on the side chain and a specific proton on the lactone ring would help define the preferred rotational conformation of the side chain relative to the ring.
Table 2: Expected Key NOE Correlations for (Z)-Jasmolactone This table is interactive. Click on the headers to sort the data.
| Irradiated Proton Group | Expected NOE Enhancement | Structural Inference |
|---|---|---|
| Vinylic Proton 1 | Vinylic Proton 2 | Confirms (Z) stereochemistry of the double bond. |
| Protons on C6 of the ring | Protons on C1' of the side chain | Indicates spatial proximity and helps define the overall molecular conformation. |
| Axial/Equatorial protons on the ring | Other ring protons | Defines the chair conformation of the pyranone ring. |
This table represents expected correlations based on the principles of NOE spectroscopy. libretexts.org
Future Directions in Jasmolactone Research
Unraveling Complex Biosynthetic and Signaling Networks
While the basic biosynthetic pathway of jasmonates, including jasmolactone, is understood to originate from fatty acids like linolenic acid, the intricate regulatory networks and signaling cascades remain a complex puzzle. mdpi.comnih.gov Jasmonates are crucial signaling molecules involved in plant growth, development, and defense responses against both herbivores and pathogens. smolecule.com Future research will likely focus on elucidating the cross-talk between the jasmonate signaling pathway and other hormone-regulated pathways within plants. nih.govnih.gov
The synthesis of jasmonates involves a series of enzymatic reactions localized in different cellular compartments, including chloroplasts and peroxisomes. nih.gov Key enzymes in this pathway include lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC). nih.gov Understanding how these enzymes are regulated at the genetic and epigenetic levels is crucial. mdpi.com For instance, the transcription factor MYC2 plays a significant role in an autocatalytic amplification of jasmonate biosynthesis, while other proteins can inhibit this process, creating a finely tuned signaling system. researchgate.net Delving deeper into these regulatory mechanisms will provide a more comprehensive picture of how plants modulate their chemical defenses and developmental processes in response to environmental cues. nih.govresearchgate.net
Furthermore, the interaction of jasmolactone with other volatile organic compounds (VOCs) to enhance aroma profiles, such as in peaches, points towards a role in plant-to-plant and plant-to-insect communication. Investigating these complex signaling networks will be vital for understanding plant ecology and could offer new strategies for crop protection.
Advancements in Sustainable Synthesis and Bioproduction Methodologies
The industrial demand for jasmolactone, primarily in the fragrance and flavor industries, has driven research into more sustainable and efficient production methods. smolecule.com While chemical synthesis routes exist, they often involve multiple steps and may not align with green chemistry principles. firmenich.chgoogle.com
A promising avenue for future research is the development of biotechnological production methods. Microbial biogeneration of jasmolactone is an area of growing interest, with studies exploring the use of fungi and yeasts to produce lactones. mdpi.com Some microorganisms can perform de novo biosynthesis of lactones from simple substrates like sugars, while others can biotransform fatty acids into these valuable compounds. mdpi.com For example, the fungus Ashbya gossypii has been shown to produce a mixture of lactones, including jasmolactone, from soybean oil. mdpi.com
Future work will likely focus on identifying and engineering microbial strains with enhanced production capabilities. This could involve metabolic engineering to optimize biosynthetic pathways and improve yields. csic.es The use of renewable feedstocks and waste streams as substrates for microbial fermentation would further contribute to a circular bioeconomy and more sustainable production of jasmolactone. mdpi.com Companies like Firmenich are already producing biodegradable jasmolactone derivatives using green synthesis methods. specialchem.com
Exploration of Jasmolactone Analogs for Specific Biological Interventions
The structural features of jasmolactone, particularly its lactone ring, are key to its biological activity. Researchers are increasingly interested in synthesizing and evaluating jasmolactone analogs to explore their potential for specific biological interventions. By modifying the chemical structure, it may be possible to enhance certain properties, such as antimicrobial or anti-inflammatory effects, or to create compounds with novel activities.
Jasmolactone itself has shown potential anti-inflammatory and antimicrobial properties. Studies have indicated its ability to inhibit the growth of various bacterial strains. Furthermore, research on related jasmonates has demonstrated their role in inducing plant defense mechanisms, which can include the production of secondary metabolites with insecticidal properties. smolecule.com
The synthesis of various jasmolactone analogs would allow for detailed structure-activity relationship (SAR) studies. These studies are crucial for identifying the specific structural motifs responsible for different biological effects. This knowledge could then be used to design and develop new compounds for applications in agriculture as natural pesticides or in medicine as therapeutic agents.
| Jasmolactone Analog | Molecular Formula | Key Structural Features | Potential Application Area |
| Jasmolactone | C₁₀H₁₆O₂ | Tetrahydro-2H-pyran-2-one with a (3E)-3-pentenyl group | Fragrance, Flavor, Antimicrobial |
| γ-Decalactone | C₁₀H₁₈O₂ | Decanolide with a ten-membered lactone ring | Flavor (Peach, Coconut) |
| γ-Octalactone | C₈H₁₄O₂ | Octanolide with an eight-membered lactone ring | Flavor |
| Methyl Dehydrojasmonate | C₁₃H₂₀O₃ | A derivative synthesized from jasmolactone | Fragrance |
Elucidation of Jasmolactone's Broader Ecological Impact and Inter-organismal Signaling
The role of jasmolactone extends beyond the internal physiology of the plant, playing a significant part in its interactions with the surrounding environment. As a volatile organic compound, it is involved in plant-insect interactions, potentially influencing the behavior of pollinators and herbivores through olfactory cues. Future research in this area will aim to decipher the specific signals that jasmolactone conveys to different organisms and how these signals are perceived.
The ecological impact of jasmolactone also includes its potential role in inter-organismal phytohormone networks. nih.gov Plants and microbes can produce and perceive phytohormones, leading to complex signaling exchanges that can influence microbial community structure and plant health. nih.gov Understanding how jasmolactone fits into this intricate web of communication could reveal new ways to manipulate plant-microbe interactions for improved crop resilience and productivity.
Q & A
Q. What analytical methods are recommended for identifying Jasmolactone in natural extracts?
Gas chromatography/mass spectrometry (GC/MS) is the primary method for identifying Jasmolactone, utilizing retention times (RT), arithmetic indices (AI), and Kovats indices (KI) for precise differentiation. For example, Jasmolactone isomers (Z)- and (E)- configurations exhibit distinct RT values (e.g., 28.31 and 28.45, respectively) and AI/KI values (AI 1487 vs. 1491) . Researchers should cross-reference spectral libraries (e.g., NIST) and synthetic standards to confirm identity, as described in essential oil component identification protocols .
Q. What physicochemical properties define Jasmolactone’s structural and functional characteristics?
Jasmolactone (C₁₁H₁₈O₂, MW 182.26) is a colorless liquid with a milk/cream aroma, insoluble in water but soluble in lipids. Key properties include a boiling point of ~140°C and lactone ring stability under standard conditions . Its Δ-lactone structure and unsaturated side chain (e.g., 3-hexenyl group) influence reactivity and chromatographic behavior, necessitating inert storage conditions to prevent oxidation .
Q. How are chromatographic parameters standardized for Jasmolactone quantification?
Standardization involves calibrating GC columns with reference compounds and reporting RT, AI, and KI values. For instance, (Z)-Jasmolactone (CAS 68959-28-4) has RT 28.31 and AI 1487, while (E)-Jasmolactone (CAS 75253-68-8) shows RT 28.45 and AI 1491 . Researchers must document instrument parameters (e.g., column type, carrier gas flow rate) to ensure reproducibility across studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in isomer identification during chromatographic analysis?
Discrepancies between (Z)- and (E)-Jasmolactone isomers arise from subtle differences in polarity and mass fragmentation patterns. Advanced GC/MS workflows should include:
- Co-injection with authentic standards to match RT and fragmentation profiles .
- High-resolution MS to distinguish isomers via exact mass measurements.
- Nuclear magnetic resonance (NMR) for stereochemical confirmation when ambiguity persists . Contradictions in literature data (e.g., conflicting KI values) should be addressed by re-evaluating calibration methods and cross-referencing multiple sources .
Q. What methodological challenges arise when quantifying Jasmolactone in complex matrices?
Matrix interference (e.g., co-eluting compounds in essential oils) requires:
- Selective ion monitoring (SIM) to enhance sensitivity for Jasmolactone-specific ions (e.g., m/z 182).
- Solid-phase microextraction (SPME) or liquid-liquid extraction to isolate lactones from hydrophobic matrices .
- Internal standards (e.g., deuterated analogs) to correct for recovery variations . Researchers must validate methods using spike-recovery experiments and report limits of detection/quantification (LOD/LOQ) .
Q. How should purity validation of synthesized Jasmolactone derivatives be structured?
Purity assessment requires a multi-technique approach:
- Chromatographic purity : ≥95% by GC-FID or HPLC-UV .
- Spectroscopic confirmation : IR for lactone carbonyl (C=O stretch ~1750 cm⁻¹) and ¹H/¹³C NMR for stereochemical integrity .
- Elemental analysis : Validate empirical formula (e.g., C₁₁H₁₈O₂) . Discrepancies in purity data should prompt re-examination of synthetic pathways (e.g., side reactions during lactonization) .
Methodological Best Practices
- Data contradiction analysis : Compare results with prior studies (e.g., CAS-registered isomers ) and reconcile differences via controlled experiments .
- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental documentation .
- Literature alignment : Cite foundational studies (e.g., Adams’ GC/MS compendium ) to contextualize novel findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
